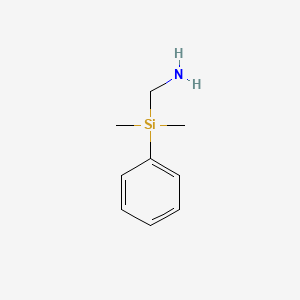

(Aminomethyl)dimethylphenylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRRESFNYKOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903128 | |

| Record name | NoName_3725 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aminomethyl Dimethylphenylsilane and Analogous Structures

Direct Synthetic Routes

Direct synthetic routes to (Aminomethyl)dimethylphenylsilane involve the formation of the aminomethyl group directly from a suitable precursor. These methods are often characterized by their efficiency and atom economy.

Synthesis from Halomethylsilane Precursors, e.g., (Chloromethyl)dimethylphenylsilane (B155712)

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of a halogen atom in a halomethylsilane precursor, such as (Chloromethyl)dimethylphenylsilane. This method is a common and straightforward approach for introducing an amino group.

One of the primary methods involves the reaction of (Chloromethyl)dimethylphenylsilane with an amine source. The high reactivity of the chloromethyl group allows for substitution by various nitrogen nucleophiles. The synthesis of (Chloromethyl)dimethylphenylsilane itself is a well-established procedure, often starting from chloro(chloromethyl)dimethylsilane (B161097) and a phenyl Grignard reagent. orgsyn.orgorgsyn.orgkyoto-u.ac.jp A detailed procedure for the synthesis of (Chloromethyl)dimethylphenylsilane on a significant scale has been reported, yielding the product as a stable, colorless liquid. orgsyn.orgorgsyn.org The purity of the synthesized (Chloromethyl)dimethylphenylsilane can be confirmed by gas chromatography. orgsyn.org

The Finkelstein reaction can be employed to convert (Chloromethyl)dimethylphenylsilane to the more reactive (Iodomethyl)dimethylphenylsilane by treatment with sodium iodide in acetone. chemspider.com This iodide intermediate can then more readily undergo nucleophilic substitution with an amine source to yield the desired this compound. This two-step process can be highly efficient, with the iodination step proceeding to completion. chemspider.com

The Gabriel synthesis offers a classic and effective method for the preparation of primary amines from primary alkyl halides, and it is applicable to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnumberanalytics.comchemistrysteps.com This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate, which undergoes N-alkylation with (Chloromethyl)dimethylphenylsilane. wikipedia.orgmasterorganicchemistry.com The resulting N-((dimethyl(phenyl)silyl)methyl)phthalimide can then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the primary amine. wikipedia.orglibretexts.org While acidic hydrolysis can be harsh, hydrazinolysis provides a milder alternative, although separation of the phthalhydrazide (B32825) byproduct can sometimes be challenging. wikipedia.org

| Precursor | Reagent | Product | Notes |

| (Chloromethyl)dimethylphenylsilane | Sodium Iodide | (Iodomethyl)dimethylphenylsilane | Finkelstein reaction, precursor for amination. chemspider.com |

| (Chloromethyl)dimethylphenylsilane | Potassium Phthalimide | N-((dimethyl(phenyl)silyl)methyl)phthalimide | Gabriel synthesis intermediate. wikipedia.orgmasterorganicchemistry.com |

| N-((dimethyl(phenyl)silyl)methyl)phthalimide | Hydrazine (N₂H₄) | This compound | Cleavage step of the Gabriel synthesis. wikipedia.org |

Reductive Amination Strategies Involving Silanes

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. sid.irorganicchemistrytutor.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organicchemistrytutor.comorganicchemistrytutor.com While direct reductive amination to form this compound would ideally start from a silyl (B83357) aldehyde, the principles of this reaction are broadly applicable.

The choice of reducing agent is critical, and various silanes, including dimethylphenylsilane (B1631080), have been employed as effective reductants in these transformations. recercat.catbris.ac.ukacs.org For instance, a gold-catalyzed reductive amination of various aldehydes with primary and secondary amines has been demonstrated using dimethylphenylsilane as the reducing agent. recercat.cat Similarly, B(C₆F₅)₃ has been shown to be a water-tolerant catalyst for the reductive amination of arylamines with aldehydes, utilizing dimethylphenylsilane as the reductant. bris.ac.ukacs.org These reactions typically proceed under mild conditions and show good functional group tolerance. recercat.catbris.ac.uk

A typical reductive amination involves the condensation of an aldehyde with an amine to form an imine, which is then reduced. sid.irorganicchemistrytutor.com In a one-pot procedure, the aldehyde, amine, and reducing agent are combined with a catalyst. sid.ir The use of a Hantzsch ester as a hydrogen source in the presence of trimethylsilyl (B98337) chloride as a catalyst also provides an efficient metal-free system for the one-pot reductive amination of aldehydes. sid.ir

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Product Type |

| Aldehydes | Primary/Secondary Amines | Dimethylphenylsilane | Au@APTES@SBA recercat.cat | Secondary/Tertiary Amines |

| Aldehydes/Ketones | Arylamines | Dimethylphenylsilane | B(C₆F₅)₃ bris.ac.ukacs.org | Secondary/Tertiary Arylamines |

| Aldehydes | Primary/Secondary Amines | Dihydropyridine | Trimethylsilyl chloride sid.ir | Secondary/Tertiary Amines |

Nucleophilic Substitution Approaches for Aminomethylsilane Generation

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct pathway to aminomethylsilanes. acs.org These reactions typically involve the displacement of a leaving group on the methyl carbon of a silylmethyl electrophile by a nitrogen nucleophile.

The Gabriel synthesis, as mentioned earlier, is a prime example of a nucleophilic substitution approach for generating primary aminomethylsilanes. wikipedia.orgnumberanalytics.com This method effectively avoids the over-alkylation that can be problematic when using ammonia directly. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of phthalimide to form a potent nucleophile, which then attacks the primary alkyl halide in an SN2 reaction. chemistrysteps.com The final liberation of the amine is achieved through hydrolysis or, more commonly, hydrazinolysis. chemistrysteps.com

Beyond the Gabriel synthesis, other nitrogen nucleophiles can be used. Direct amination with ammonia is possible but often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. The use of an azide (B81097) salt followed by reduction is another common strategy to introduce the amino group.

Reactivity and Transformational Chemistry of Aminomethyl Dimethylphenylsilane

Chemical Transformations at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a range of derivatization and bond-forming reactions.

The primary amine of (aminomethyl)dimethylphenylsilane can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can, in principle, lead to mono- and di-alkylated products. However, the reaction of primary amines with alkyl halides can sometimes be challenging to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com For laboratory purposes, N-alkylation is often best suited for the synthesis of tertiary amines. wikipedia.org More controlled and selective N-alkylation of amines can be achieved using alternative methods such as reductive amination or by employing specific catalysts. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org

| Reagent Category | Example Reagent | Product Type | Reaction Conditions |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylated Aminosilane | Typically in the presence of a base to neutralize the HX byproduct. |

| Alkyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylated Aminosilane | Often requires a non-nucleophilic base and an appropriate solvent. |

N-Acylation provides a more controlled method for the derivatization of the amine functionality. The reaction with acyl chlorides or acid anhydrides is typically rapid and high-yielding, affording stable N-acyl derivatives (amides). This transformation is a common strategy for protecting the amine group or for introducing new functional moieties into the molecule. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

| Acylating Agent | Example Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylated Aminosilane | Inert solvent (e.g., CH₂Cl₂), presence of a tertiary amine base (e.g., Et₃N) at 0 °C to room temperature. |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylated Aminosilane | Can be performed neat or in a solvent, sometimes with gentle heating. |

Primary amines, such as this compound, readily condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.orgscirp.orgnih.gov The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov

The resulting imines are versatile synthetic intermediates. The C=N double bond can undergo a variety of transformations, including reduction to secondary amines or nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds.

| Carbonyl Compound | Example Reagent | Imine Product | Synthetic Utility of Imine |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | N-(Phenylmethylene)(dimethylphenylsilyl)methanamine | Reduction to secondary amine, addition of organometallic reagents. |

| Ketone | Acetone ((CH₃)₂CO) | N-(Propan-2-ylidene)(dimethylphenylsilyl)methanamine | Precursor for the synthesis of more complex amines. |

For instance, the imine derived from this compound and a chiral aldehyde can be used in diastereoselective additions of nucleophiles to the C=N bond, allowing for the synthesis of chiral amines.

The nucleophilic nature of the amine in this compound allows it to participate in various bond-forming reactions.

Carbon-Nitrogen Bond Formation: A key example is the aza-Michael reaction, which involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. researchgate.netmdpi.commdpi.comgeorgiasouthern.edu This reaction is a powerful tool for the formation of β-amino carbonyl compounds. georgiasouthern.edu The reaction can be catalyzed by both acids and bases.

Carbon-Carbon Bond Formation: While the amine itself does not directly form a C-C bond, it can be a crucial component in reactions that do, such as the Mannich reaction. In the Mannich reaction, a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound react to form a β-amino-carbonyl compound, also known as a Mannich base. mdpi.com

| Reaction Type | Electrophile | Product Type |

| Aza-Michael Addition | α,β-Unsaturated Ester (e.g., Methyl Acrylate) | β-Amino Ester |

| Mannich Reaction | Formaldehyde and an Enolizable Ketone (e.g., Acetophenone) | β-Amino Ketone |

Reactions Involving the Silicon Center

The silicon atom in this compound, being bonded to a phenyl group and methyl groups, also exhibits characteristic reactivity, primarily involving the cleavage and transformation of the Si-C bonds.

The silicon-carbon bonds in this compound have different labilities. The Si-phenyl bond is generally more susceptible to cleavage than the Si-methyl bonds.

Protodesilylation: The Si-phenyl bond can be cleaved by strong acids in a process known as protodesilylation. rsc.org This reaction involves the electrophilic attack of a proton on the ipso-carbon of the phenyl ring, leading to the formation of benzene (B151609) and a silylated species. The stability of the Si-C bond in arylsilanes is influenced by the position of the silyl (B83357) group on the aromatic ring and the reaction conditions (acidic or basic). rsc.org Theoretical studies have been conducted to understand and prevent Si-C bond cleavage during the polycondensation of organosilanes. rsc.orgresearchgate.net

Cleavage by Halogens: The Si-phenyl bond can also be cleaved by halogens, such as bromine or iodine, to yield a halosilane and a halobenzene.

| Reagent | Product(s) |

| Strong Acid (e.g., trifluoroacetic acid) | Benzene + (Aminomethyl)dimethylsilyl trifluoroacetate |

| Bromine (Br₂) | Bromobenzene + (Aminomethyl)bromodimethylsilane |

While this compound already possesses a C-N bond, reactions involving the silicon center can lead to the formation of new Si-N bonds, often through rearrangement or intermolecular reactions. Theoretical studies have shown that (aminomethyl)silane can undergo thermal rearrangement where the silyl group migrates from the carbon to the nitrogen atom. nih.gov

Dehydrocoupling Reactions: In the presence of suitable catalysts, silanes can react with amines to form Si-N bonds with the elimination of hydrogen gas. researchgate.netrsc.orgrsc.org While this compound does not have a Si-H bond, related redistribution reactions at the silicon center could potentially lead to the formation of new Si-N linkages.

The reactivity of the Si-N bond in aminosilanes is also of significant interest. For instance, aminosilanes can be used as precursors for SiNC or SiONC ceramic materials. mdpi.com The Si-N bond can also undergo insertion reactions with molecules like carbon dioxide. mdpi.com

Catalytic Hydrosilylation and Dehydrocoupling Processes Mediated by Silanes

Silanes, including functionalized variants like this compound, are pivotal reagents in catalytic hydrosilylation and dehydrocoupling processes. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant method for forming carbon-silicon bonds and is catalyzed by various metal complexes. While noble metals like platinum are highly efficient, research has also explored non-metallic catalysts, such as cationic silicon(II) species, which can effectively catalyze the hydrosilylation of olefins at very low catalyst loadings acs.org. The mechanism for these reactions often involves the activation of the Si-H bond. Silanes can function as hydride donors, with their reactivity influenced by the substituents on the silicon atom organic-chemistry.org.

Dehydrocoupling reactions, which involve the formation of a new bond between two different molecules with the concurrent elimination of hydrogen gas (H₂), are another key transformation mediated by silanes. The dehydrocoupling of silanes with amines, for instance, provides a route to form Si-N bonds. Computational studies on the dehydrocoupling of silanes and amines support a catalytic mechanism that can be initiated by a base, which interacts with the silane (B1218182) to propagate a cyclic mechanism researchgate.net. The specific role of aminomethylsilanes in these processes is an area of interest, as the intramolecular amino group could potentially influence the reactivity of the Si-H bond or participate in the catalytic cycle.

Coordination Chemistry and Ligand Properties

Monodentate and Multidentate Coordination Modes of Aminomethylsilane Moieties

The aminomethylsilane framework possesses multiple potential donor sites, allowing for versatile coordination behavior with metal centers. The primary coordination site is typically the nitrogen atom of the amino group, which can act as a Lewis base. In this mode, the ligand functions as a simple monodentate donor, similar to other alkylamines.

However, the presence of the silicon atom and the phenyl group introduces the possibility of more complex, multidentate coordination. Depending on the metal center and the steric and electronic environment, the aminomethylsilane moiety can engage in various binding modes. For instance, in addition to the N-donor, interactions could occur through:

Agostic interactions: A weak interaction between a coordinatively unsaturated metal center and a C-H or Si-H bond.

Chelation: If the ligand backbone is appropriately functionalized, it can form a chelate ring with the metal. For example, ligands incorporating aminomethylsilyl groups can form stable five- or six-membered rings.

Bridging modes: The ligand can bridge two or more metal centers.

The specific coordination mode adopted is highly dependent on the substituents on both the silicon and nitrogen atoms, as well as the electronic properties of the metal. Silylenes and bis(silylenes), which are divalent silicon(II) compounds, have demonstrated excellent σ-electron-donating ability toward transition metals and can act as strong donor ligands in catalytic transformations researchgate.netrsc.org.

Formation of Metal Complexes with Transition Metals (e.g., Ru, Cu, Ni, Cr, Ag, Ti, Zr, Ta, Pd)

The aminomethylsilyl group serves as a versatile ligand for a wide array of transition metals. The nitrogen donor atom readily coordinates to metal centers, leading to the formation of stable complexes. Research has documented the synthesis and characterization of such complexes across the d-block.

Titanium (Ti): Titanium amido complexes are well-established, and aminomethylsilane ligands can be used to synthesize various Ti(III) and Ti(IV) complexes. These complexes can be prepared via salt metathesis or amine elimination reactions nsf.govmdpi.com. The steric and electronic properties of the silyl group can be tuned to control the coordination geometry and reactivity of the resulting titanium complex nih.gov.

Tantalum (Ta): Organotantalum chemistry includes a variety of complexes with nitrogen-based ligands. Aminomethylsilane ligands can stabilize tantalum in different oxidation states, forming alkyl, alkylidene, and imido complexes through reactions with precursors like tantalum pentachloride wikipedia.orgmit.edunih.gov.

Nickel (Ni): Nickel(II) readily forms complexes with amine ligands. The coordination of aminomethylsilanes can lead to paramagnetic complexes with potential applications in catalysis, such as cross-coupling reactions nih.govwikipedia.orgwashington.edudocbrown.info.

Silver (Ag): Silver(I) complexes with nitrogen-containing ligands are extensively studied for their biological and materials applications. The coordination chemistry of silver(I) is flexible, accommodating various geometries. Aminomethylsilane ligands can coordinate to silver, and the resulting complexes' properties are influenced by the counter-ion and solvent system nih.govsemanticscholar.orgnih.gov.

Palladium (Pd): Silicon-containing phosphine (B1218219) ligands have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. The incorporation of a silicon atom into the ligand backbone can enhance the electron-donating ability of the ligand, thereby improving catalytic activity researchgate.net. While not a direct aminomethylsilane, this demonstrates the principle of using silicon to modify ligand properties for palladium catalysis.

The table below summarizes examples of transition metal complexes featuring related amido or silyl ligands, illustrating the broad scope of coordination possibilities.

| Metal | Ligand Type | Complex Example/Application |

| Ti | Triamido-amine | [(Et₃SiNCH₂CH₂)₃N]TiCl |

| Ta | Cyclopentadienyl-imido | Cp(ArN)Ta(PMe₃)₂ (reacts with silanes) researchgate.net |

| Ni | Aminophenolate | Active in alkyl-alkyl cross-coupling nih.gov |

| Ag | N-heterocyclic carbene | [(NHC)AgX] (antibacterial agents) nih.gov |

| Pd | Silicon-containing phosphinane | Facilitates C-C and C-N coupling reactions researchgate.net |

Influence of Silicon-Containing Ligands on Catalytic Cycle Design and Efficiency

The incorporation of silicon into a ligand framework, as in this compound, can profoundly impact the properties and performance of a metal catalyst. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Steric Effects:

Tunable Steric Bulk: Silyl groups, such as the dimethylphenylsilyl group, provide significant and tunable steric bulk. This can be used to control the coordination number of the metal, create a specific pocket around the active site to influence substrate selectivity (e.g., regioselectivity or enantioselectivity), and prevent catalyst deactivation pathways like dimerization.

The strategic placement of silicon within a ligand allows for the fine-tuning of a catalyst's properties. By modifying the substituents on the silicon atom, chemists can systematically alter both steric and electronic parameters to optimize a catalyst for a specific transformation, leading to higher efficiency, selectivity, and stability in the catalytic cycle.

Mechanistic Investigations of Associated Reactions

Elucidation of Reactive Intermediates in Silane-Mediated Reactions

The chemistry of organosilicon compounds is characterized by a variety of reactive intermediates that often dictate the pathways of silane-mediated reactions. Understanding these transient species is crucial for mechanism elucidation and reaction design. Key reactive intermediates include silylenes (R₂Si:), silenes (R₂Si=CR₂), and silyl anions (R₃Si⁻) gelest.com.

Silylenes (R₂Si:): These are the silicon analogues of carbenes. They are highly reactive species that can undergo insertion into various bonds or dimerize. Their potential as ligands in transition metal catalysis has been explored, though their tendency to undergo irreversible addition reactions can limit their catalytic potential in some contexts acs.org.

Silenes (R₂Si=CR₂): Characterized by a silicon-carbon double bond, silenes are often proposed as transient species in thermal decomposition and rearrangement reactions of organosilanes gelest.com. Theoretical studies on the thermal rearrangement of (aminomethyl)silane, for example, suggest the involvement of intermediate metastable carbene species in certain pathways nih.gov.

Silyl Anions (R₃Si⁻): These intermediates are typically generated by the reduction of halosilanes or the deprotonation of hydrosilanes. While historically requiring aryl substitution for stability, methods for generating trialkylsilyl anions are now available gelest.com. The formation of radical and anionic intermediates has been suggested in the electroreductive coupling of silanes with alkenes acs.org.

Role of Lewis Acid Activation and Frustrated Lewis Pairs in Reactivity

The reactivity of organosilanes, including this compound, can be significantly influenced by the presence of Lewis acids. Lewis acid activation typically involves the coordination of the Lewis acid to a Lewis basic site on the silane or a reactant, which can enhance the electrophilicity of the silicon center or activate a substrate for subsequent reaction with the silane. In the case of this compound, the primary amino group can act as a Lewis base, potentially interacting with Lewis acids. This interaction could modulate the reactivity of the Si-C or Si-H bonds, although specific studies on this compound in this context are not extensively detailed in the literature.

A related concept that has gained significant attention is the chemistry of Frustrated Lewis Pairs (FLPs). FLPs are combinations of sterically hindered Lewis acids and Lewis bases that, due to steric hindrance, cannot form a classical adduct. utexas.eduresearchgate.net This "frustration" results in unquenched reactivity that can be harnessed to activate a variety of small molecules, such as H₂, CO₂, and olefins. utexas.eduresearchgate.net While direct examples involving this compound as a component of an FLP are not prominent, the bifunctional nature of the molecule—containing a Lewis basic amino group and a potentially Lewis acidic silicon center (especially when functionalized with leaving groups)—suggests its potential for such chemistry. The general mechanism of FLP activation involves the Lewis base interacting with one part of a substrate and the Lewis acid with another, leading to heterolytic cleavage or other transformations. utexas.edu For instance, FLPs have been successfully employed in the metal-free asymmetric transfer hydrogenation of imines, showcasing their catalytic potential. nih.gov

The table below summarizes different types of Lewis pairs and their general reactivity.

| Lewis Pair Type | Description | Example Reactivity |

| Classical Adduct | A stable compound formed by the coordination of a Lewis acid and a Lewis base. | Formation of Me₃N-BH₃ |

| Frustrated Lewis Pair (FLP) | A non-interacting or weakly interacting pair of a Lewis acid and a Lewis base due to steric hindrance. | Activation of H₂, CO₂, olefins |

| Bifunctional Catalysts | Molecules containing both acidic and basic sites that can act cooperatively. | Various catalytic transformations |

Isotope Effects and Kinetic Studies to Probe Reaction Pathways

Kinetic studies and the measurement of isotope effects are powerful tools for elucidating the mechanisms of chemical reactions. For organosilanes, these studies can provide insights into bond-breaking and bond-forming steps, the nature of transition states, and the involvement of intermediates.

Kinetic Studies:

Kinetic analysis of reactions involving aminosilanes can reveal the order of the reaction with respect to the reactants and any catalysts, providing clues about the molecularity of the rate-determining step. For example, a study on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) with a silsesquioxane silanol (B1196071) showed that the reaction is second-order with respect to the aminosilane, suggesting that a second molecule of APDMS acts as a catalyst. nih.govacs.org The reaction rate was also found to be highly dependent on the solvent, being much faster in non-polar hexane (B92381) than in polar THF. nih.govacs.org This was attributed to the competitive hydrogen bonding of THF with the reactants, which inhibits the formation of a prereaction complex. nih.govacs.org

The following table presents kinetic data for the reaction of APDMS with a silsesquioxane silanol in different solvents.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

| Hexane | 1.89 | High |

| Tetrahydrofuran (THF) | 7.52 | Low |

Isotope Effects:

Isotope effects, particularly kinetic isotope effects (KIEs), are determined by comparing the rate of a reaction when an atom is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. columbia.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and provide information about changes in hybridization or steric environment at the transition state.

Principles Governing Regioselectivity and Stereoselectivity in Silane Transformations

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the transformations of silanes, regioselectivity is often governed by a combination of electronic and steric factors. For example, in the hydrosilylation of unsymmetrical alkynes, the silicon atom can add to either of the two acetylenic carbons. The regioselectivity of this addition is influenced by the substituents on the alkyne and the silane, as well as the catalyst employed. Electron-withdrawing groups on the alkyne tend to direct the silicon to the more distant carbon, while bulky substituents on either the alkyne or the silane can also exert significant control. In a study on the Ru(0)-catalyzed cross-dimerization of unsymmetrically substituted internal alkynes with conjugated dienes, it was found that an electron-withdrawing substituent on the alkyne favors the external position of the resulting conjugated triene product. rsc.org

Stereoselectivity:

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. For silanes containing chiral centers or for reactions that create new stereocenters, understanding and controlling stereoselectivity is crucial. The principles of stereoselectivity in silane transformations are often dictated by the mechanism of the reaction and the nature of the catalyst or reagents involved. For instance, in reactions proceeding through a cyclic transition state, the geometry of the transition state can impose strict stereochemical constraints. The use of chiral catalysts is a common strategy to achieve high enantioselectivity in reactions involving prochiral silanes or substrates. While specific studies on the stereoselective transformations of this compound are limited, general principles from organosilicon chemistry would apply. For example, nucleophilic substitution at a chiral silicon center can proceed with either inversion or retention of configuration depending on the reaction conditions and the nature of the nucleophile and leaving group.

The table below summarizes the key factors influencing regioselectivity and stereoselectivity in silane transformations.

| Selectivity | Influencing Factors |

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the catalyst |

| Stereoselectivity | Reaction mechanism (e.g., concerted vs. stepwise), Geometry of transition states, Use of chiral catalysts or auxiliaries |

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The bifunctional nature of (aminomethyl)dimethylphenylsilane makes it an ideal starting material for the synthesis of diverse and complex molecular structures. The presence of both a nucleophilic amino group and a silicon atom that can be functionalized or influence the reactivity of adjacent groups provides a powerful tool for synthetic chemists.

Construction of Nitrogen-Containing Heterocycles, e.g., Pyrrolidine Derivatives and Quinolines

This compound and its derivatives have proven to be valuable precursors in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Quinoline (B57606) Derivatives: The quinoline scaffold is another critical heterocyclic system found in a wide array of pharmaceuticals, including antimalarial and anticancer agents. jptcp.comimist.maaustinpublishinggroup.comiipseries.org Research has demonstrated the direct application of this compound in the synthesis of substituted quinolines. For instance, it has been used in the preparation of ferrocenyl-containing quinoline derivatives, which have shown potential as antiplasmodial agents. rsc.org A general and efficient one-pot synthesis of quinoline derivatives often involves the reaction of an amine, an aldehyde, and an acetylene (B1199291) moiety, frequently catalyzed by a transition metal such as copper(I). austinpublishinggroup.com The versatility of this approach allows for the creation of a diverse library of quinoline compounds with various substitution patterns.

| Heterocycle | Synthetic Strategy | Role of Silyl (B83357) Group |

| Pyrrolidine | [3+2] Dipolar cycloaddition of azomethine ylides | Stabilization of the ylide precursor |

| Quinoline | One-pot multi-component reaction (e.g., amine, aldehyde, acetylene) | Incorporation into the final quinoline structure |

Incorporation into Silicon-Containing Amino Acids and Peptidomimetics

The replacement of carbon with silicon in biologically active molecules is a burgeoning area of research aimed at modulating their physicochemical and biological properties. researchgate.netnih.gov

Silicon-Containing Amino Acids: this compound derivatives, such as (iodomethyl)dimethylphenylsilane, are key reagents in the synthesis of silicon-containing α-amino acids. researchgate.net These unnatural amino acids are valuable building blocks for creating modified peptides. The synthesis often involves the alkylation of a chiral glycine (B1666218) equivalent with the (halomethyl)dimethylphenylsilane derivative. For instance, the alkylation of the lithium enolate of pseudoephedrine glycinamide (B1583983) with a silylmethyl halide proceeds with high diastereoselectivity, leading to the formation of the desired β-silyl amino acid after hydrolysis. psu.edu

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.govupc.eduwikipedia.orgsymeres.com Silicon-containing amino acids derived from this compound can be incorporated into peptide sequences using standard peptide coupling protocols to create peptidomimetics. psu.edu The introduction of the dimethylphenylsilyl group can increase the lipophilicity of the peptide, potentially improving its membrane permeability and bioavailability. nih.gov Furthermore, the C-Si bond is generally more stable to metabolic degradation than a C-C bond, which can enhance the in vivo half-life of the resulting peptidomimetic.

| Application | Synthetic Approach | Key Advantage of Silicon Incorporation |

| Silicon-Containing Amino Acids | Alkylation of chiral glycine equivalents with silylmethyl halides | Creation of novel, non-natural amino acid building blocks |

| Peptidomimetics | Incorporation of silicon-containing amino acids into peptide chains | Increased metabolic stability and modified physicochemical properties |

Precursor for Novel Organic and Organosilicon Frameworks

The ability of this compound to participate in a variety of coupling and polymerization reactions makes it a promising precursor for the construction of novel organic and organosilicon frameworks. The amino group can be used as a handle for further functionalization or as a directing group in catalytic reactions, while the silicon atom can be part of a larger siloxane or carbosilane backbone. For example, related aminomethylsilicon compounds have been utilized in the preparation of N-(silylmethyl)amines, -amides, and -amino acids, which have shown biological activity and are promising for drug synthesis. acs.org

Catalytic Applications

Beyond its role as a structural component, this compound and its close analogs exhibit significant potential in the realm of catalysis, both as reagents and as ligands for transition metals.

As a Hydrosilylating Reagent in Reductions and Functionalizations

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful and atom-economical reaction in organic synthesis. dokumen.pub While this compound itself does not possess a Si-H bond, its precursor, dimethylphenylsilane (B1631080), is a widely used hydrosilylating agent. researchgate.netorganic-chemistry.orgencyclopedia.pub The principles of hydrosilylation with dimethylphenylsilane are directly relevant to the potential applications of functionalized silanes.

Hydrosilylation reactions are typically catalyzed by transition metal complexes, with platinum, rhodium, and increasingly, earth-abundant metals like cobalt and iron being employed. dokumen.pubnottingham.ac.uk These reactions can be used for the reduction of a wide range of functional groups, including aldehydes, ketones, esters, and imines. The choice of catalyst and reaction conditions can influence the selectivity of the hydrosilylation, allowing for, for example, either 1,2- or 1,4-reduction of α,β-unsaturated carbonyl compounds. The development of metal-free reductive processes using silanes in combination with Brønsted acids is also an area of active research. nottingham.ac.uk

| Substrate | Catalyst Type | Product Type |

| Alkenes/Alkynes | Transition Metal Complexes (e.g., Pt, Rh, Co) | Alkyl/Vinylsilanes |

| Aldehydes/Ketones | Transition Metal Complexes, Brønsted Acids | Alcohols/Silyl Ethers |

| Esters | Transition Metal Complexes | Alcohols |

As a Ligand in Transition Metal Catalysis (e.g., C-H Activation, Methylation Reactions)

The aminomethyl group in this compound provides a coordination site for transition metals, suggesting its potential as a ligand in various catalytic transformations.

C-H Activation: Transition metal-catalyzed C-H activation is a rapidly developing field that allows for the direct functionalization of otherwise inert C-H bonds, offering more atom- and step-economical synthetic routes. mt.comsnnu.edu.cn The design of ligands is crucial for controlling the reactivity and selectivity of these reactions. Mono-N-protected amino acids (MPAAs) have emerged as highly effective ligands in palladium-catalyzed C-H functionalization, where the amino acid moiety plays a key role in the C-H cleavage step. nih.gov Given that this compound contains an amino group, it or its derivatives could potentially serve as or be incorporated into ligands for C-H activation reactions. The steric and electronic properties of the dimethylphenylsilyl group could influence the catalytic activity and selectivity.

Methylation Reactions: The methylation of various functional groups, such as alcohols, amines, and sulfonamides, is a fundamental transformation in organic synthesis. Recent advances have focused on the use of methanol (B129727) as a sustainable C1 source for these reactions, often catalyzed by transition metal complexes. acs.org The ligands employed in these catalytic systems are critical for their efficiency and selectivity. While there is no direct report of this compound being used as a ligand in this context, its structural features are consistent with those of ligands that have been successfully employed in methylation reactions, such as those containing aminopyridine moieties. rsc.org The development of new ligand architectures is a continuous effort in this field, and the unique combination of an amino group and a bulky silyl group in this compound could offer new opportunities for catalyst design.

| Catalytic Reaction | Potential Role of this compound | Key Features of Ligand |

| C-H Activation | As a ligand or part of a ligand scaffold | Coordination via the amino group, steric/electronic influence of the silyl moiety |

| Methylation | As a ligand for transition metal catalysts | Potential for bidentate coordination, modulation of catalyst reactivity |

Role in Carbon Dioxide Transformation Chemistry

The transformation of carbon dioxide (CO₂) into valuable chemicals is a critical area of research aimed at mitigating its atmospheric concentration and providing alternative C1 feedstocks. nih.gov While direct studies focusing exclusively on this compound in CO₂ transformation are not extensively documented in publicly available research, the inherent reactivity of its aminomethyl group provides a strong basis for its potential role in this field. The chemistry of amines with CO₂ is well-established and forms the foundation for many carbon capture and utilization technologies. researchgate.netusn.no

Primary and secondary amines react with CO₂ to form carbamate (B1207046) salts. researchgate.net This reaction is a rapid equilibrium process and is a cornerstone of amine-based CO₂ scrubbing technologies. researchgate.net The amine group in this compound, being a primary amine, is expected to exhibit this characteristic reactivity. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the CO₂ molecule.

Furthermore, silylamines can react with CO₂ to generate silylcarbamates, which are reactive intermediates for the synthesis of other valuable chemicals like ureas. This process underscores the potential for silicon-containing amines to not only capture CO₂ but also facilitate its conversion.

In the context of heterogeneous catalysis, which is crucial for many industrial CO₂ conversion processes, materials functionalized with amine groups are of significant interest. nih.govmdpi.com Aminofunctionalized silica (B1680970) materials, for example, have been explored for CO₂ absorption. researchgate.net The functionalization of silica surfaces with molecules like p-aminophenyltrimethoxysilane creates a hybrid material capable of interacting with CO₂. researchgate.net While distinct from this compound, the use of related aminophenylsilanes highlights a strategy where the amine group provides the reactive site for CO₂ interaction, and the silane (B1218182) portion allows for grafting onto a solid support. Such supported amine catalysts are being investigated for reactive CO₂ capture, where the captured CO₂ is subsequently converted into fuels or chemicals. nih.gov

Development of Hybrid Organic-Inorganic Materials

The synthesis of hybrid organic-inorganic materials offers a powerful strategy to create advanced materials with tailored properties, combining the advantages of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). mdpi.com Organofunctional silanes, such as this compound, are pivotal building blocks in the creation of these hybrid materials due to their dual functionality: the organic group can be tailored for specific functions, while the silane moiety provides a robust link to inorganic structures.

A prominent class of hybrid materials derived from related aminophenylsilanes are those based on Polyhedral Oligomeric Silsesquioxanes (POSS). POSS are nanometer-sized, cage-like structures with the empirical formula (RSiO₁.₅)ₙ, where 'R' is an organic group. nanoshel.com These can be considered the smallest nanoparticles of silica. nanoshel.com By using aminophenyl-functionalized silanes in the synthesis, POSS cages with reactive amine groups on their periphery can be created, such as octa(aminophenyl)silsesquioxane (OAPS). nih.govmdpi.com

These amino-functionalized POSS nanoparticles can then be incorporated into various polymer matrices, like polybenzoxazines or polyimides, through either physical blending or covalent bonding. nih.govmdpi.com The amino groups can react with the polymer matrix, leading to a cross-linked network that significantly enhances the material's properties. nih.govresearchgate.net

Table 1: Properties of POSS-based Hybrid Nanocomposites

| Polymer Matrix | Type of POSS | Method of Incorporation | Enhanced Properties | Reference(s) |

|---|---|---|---|---|

| Polybenzoxazine (PBZ) | Octa(aminophenyl)silsesquioxane (OAPS) | Chemical crosslinking | Thermal stability, mechanical properties, flame retardance | nih.gov |

| Polyimide (PI) | Octa(aminophenyl)silsesquioxane (OAPS) | Covalent crosslinking | Thermal stability, mechanical strength, chemical resistance | mdpi.com |

The incorporation of these POSS nanostructures can lead to materials with:

Improved Mechanical Properties: The nanoscopic reinforcement provided by the POSS cages can increase the strength and modulus of the polymer. nih.govresearchgate.net

Lower Dielectric Constant: The introduction of the cage-like silica structure can lower the dielectric constant of the material, which is advantageous for applications in microelectronics. nih.gov

Increased Flame Retardance: POSS-containing materials can exhibit reduced flammability. nanoshel.com

Another significant application of aminofunctional silanes with phenyl groups is the surface functionalization of inorganic substrates like silica. For instance, p-aminophenyltrimethoxysilane has been grafted onto silica particles to create stationary phases for chromatography. researchgate.net This surface modification creates a hybrid material where the properties of the surface are dictated by the organic aminophenyl layer, while the bulk properties are those of the inorganic silica support. researchgate.net

Similarly, amino-functional silanes are used to create hybrid organic-inorganic coatings. For example, they can be used in conjunction with other silanes to form water-repellent finishes on textiles. mdpi.comresearchgate.net In these applications, the silane part of the molecules hydrolyzes and condenses to form a durable polysiloxane network that adheres to the substrate, while the organic functional groups (like the aminomethyl and phenyl groups) orient outwards to provide the desired surface properties. mdpi.com

While the direct use of this compound in all these specific examples is not always explicitly stated, its structure, containing both a reactive primary amine and a phenyl-substituted silicon atom, makes it a highly relevant compound for the design and synthesis of a wide range of advanced hybrid materials.

Spectroscopic and Computational Characterization Methodologies

Computational Chemistry and Theoretical Modeling

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving organosilicon compounds like (Aminomethyl)dimethylphenylsilane. Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thereby elucidate the most plausible mechanism. dokumen.pub These computational approaches are critical in understanding reactions where experimental detection of transient species is difficult.

For instance, in processes analogous to those involving this compound, such as the reductive amination using dimethylphenylsilane (B1631080) and a Brønsted acid, computational studies have been instrumental. nottingham.ac.uk Calculations can map the potential energy surface of the reaction, identifying the structures of key transition states. The energy barrier (activation energy, ΔG‡) associated with each transition state can be calculated, allowing researchers to determine the rate-determining step of the reaction. dokumen.pubnottingham.ac.uk In the context of silane (B1218182) reductions, computational results have shown that the formation of highly substituted silyl (B83357) esters or sulfonates can be key intermediates, and the subsequent hydride transfer from the silicon to the substrate is often the critical step. nottingham.ac.uk

Studies on related hydrosilylation reactions catalyzed by transition metals also rely heavily on computational modeling. researchgate.net DFT calculations can elucidate the catalytic cycle, including steps like oxidative addition of the Si-H bond to the metal center, insertion of an unsaturated substrate into the metal-hydride or metal-silyl bond, and reductive elimination to yield the product and regenerate the catalyst. researchgate.net These models help rationalize the observed reactivity and guide the development of more efficient catalysts.

A hypothetical reaction pathway for the functionalization of this compound could be modeled to compare different potential mechanisms, as illustrated in the conceptual data table below.

Table 1: Conceptual DFT Calculation Results for a Hypothetical Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants + Catalyst | 0.0 | Initial state |

| 2 | Reactant-Catalyst Complex | -5.2 | Initial coordination |

| 3 | Transition State 1 (TS1) | +18.5 | Rate-determining step |

| 4 | Intermediate | -10.1 | Stable intermediate species |

| 5 | Transition State 2 (TS2) | +12.3 | Subsequent transformation |

| 6 | Product Complex | -25.7 | Product coordinated to catalyst |

This table is illustrative and does not represent actual experimental data.

Prediction of Stereochemical Outcomes and Regioselectivity

Computational modeling is a cornerstone for predicting the stereoselectivity and regioselectivity of organic reactions, an essential aspect of modern chemical synthesis. rsc.orgnih.gov For reactions involving this compound, which may proceed through various pathways to yield different isomers, computational chemistry can predict the most likely product distribution.

The underlying principle involves calculating the energies of all possible transition states leading to different regioisomers or stereoisomers. According to transition state theory, the product distribution is determined by the relative free energy barriers (ΔΔG‡) of the competing pathways. The pathway with the lowest energy barrier will be the fastest and thus yield the major product. nih.gov

For example, in the hydroamination of substituted alkenes, a reaction analogous to potential applications of this compound, DFT calculations can predict both regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and enantioselectivity (e.g., formation of R vs. S enantiomers). mit.edu The models achieve this by comparing the transition state energies for all possible isomeric outcomes. The enantioselectivity is often controlled by steric and electronic interactions between the substrate and the chiral catalyst within the transition state structure, which can be precisely modeled. mit.edu

Linear regression models and machine learning algorithms are also being developed, using descriptors derived from computational chemistry (like atomic partial charges and steric parameters) to predict selectivity for large sets of reactions. nih.govscribd.com

Table 2: Conceptual Prediction of Regioselectivity via Transition State Energy Comparison

| Product Isomer | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Regioisomer A | TS-A | 20.1 | >95% |

This table is illustrative. The product ratio is estimated based on the difference in activation energies.

Analysis of Bonding Characteristics and Hypervalency in Silicon Systems

The electronic structure and bonding characteristics of this compound can be thoroughly investigated using computational methods. Techniques like Natural Bond Orbital (NBO) analysis are used to probe the nature of the chemical bonds, atomic charges, and orbital interactions within the molecule. rsc.org

In organosilicon compounds, the Si-C bond (bond length ~1.87 Å) is notably longer and more polarized than a typical C-C bond (~1.53 Å) due to silicon's larger atomic radius and lower electronegativity compared to carbon. rsc.org NBO analysis can quantify this, showing the specific s- and p-orbital contributions to the bonding and revealing donor-acceptor interactions, such as hyperconjugation, that influence the molecule's stability and reactivity.

A key concept in silicon chemistry is hypercoordination (historically referred to as hypervalency). nottingham.ac.uk This refers to the ability of a main group element, like silicon, to form bonds with more than four atoms. While early theories invoked the use of silicon's vacant d-orbitals to expand its octet, modern computational studies have shown that d-orbital participation is minimal. nottingham.ac.uk Instead, hypercoordinate silicon species are better described by the formation of three-center, four-electron (3c-4e) bonds. nottingham.ac.uk Computational calculations have been essential in supporting this model, which satisfies the octet rule through multicenter bonding. nottingham.ac.uk In the context of reaction mechanisms, this compound could participate in reactions involving transient hypercoordinate silicon intermediates, where the silicon center is coordinated to an incoming nucleophile or catalyst, forming a five- or six-coordinate species that facilitates subsequent chemical transformations.

Table 3: Selected Bond Characteristics for Silane and Carbon Analogues

| Bond | Typical Bond Length (Å) | Description | Source |

|---|---|---|---|

| Si-C | ~1.87 | Silicon-Carbon single bond | rsc.org |

| C-C | ~1.53 | Carbon-Carbon single bond | rsc.org |

| Si-H | ~1.48 | Silicon-Hydride bond | - |

Data is based on typical values and findings from related structures. rsc.org

Q & A

Basic: What are the standard protocols for synthesizing (aminomethyl)dimethylphenylsilane, and how are intermediates validated?

Answer:

Synthesis typically involves amination of dimethylphenylsilane derivatives. For example, di(alkylamino)dimethylsilanes can be prepared via reactions with alkylamines under inert conditions (e.g., using dimethyldichlorosilane and allylamine in diethyl ether) . Intermediates like 1-(aminomethyl)-4-methoxycyclohexanamine are validated using spectroscopic methods (e.g., NMR for silicon-centered shifts, IR for functional groups) and chromatographic purity checks. Critical validation steps include monitoring reaction progress via TLC or GC-MS and confirming yields through gravimetric analysis .

Advanced: How can reaction conditions be optimized to minimize side products during the functionalization of this compound?

Answer:

Side reactions like over-alkylation or hydrolysis are common. Optimization strategies include:

- Catalytic control : Using B(CF) to regulate hydrosilylation kinetics, as shown in methacrylate polymerization studies .

- Solvent selection : Non-polar solvents (e.g., chloroform) reduce hydrolysis risks .

- Temperature gradients : Stepwise heating (e.g., 0°C to 25°C) minimizes exothermic side reactions.

Quantitative analysis of byproducts via NMR integration or HPLC is critical for iterative optimization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.

- Waste management : Segregate silane-containing waste and collaborate with certified disposal agencies, as improper handling risks environmental contamination .

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact due to potential hydrolysis .

Advanced: How do researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Answer:

Contradictions often arise from methodological variability. Key steps include:

- Comparative kinetic studies : Replicate experiments under standardized conditions (e.g., pH, solvent, catalyst loading).

- Spectroscopic validation : Use NMR to confirm structural integrity of catalysts, as impurities (e.g., residual amines) can skew results .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of efficiency discrepancies across studies .

Basic: What analytical techniques are most effective for characterizing this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : , , and NMR for structural elucidation (e.g., confirming Si–C bond formation) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns.

- X-ray crystallography : For solid-state conformation analysis, though limited by crystallizability of silanes .

Advanced: What mechanistic insights explain the role of this compound in nickel-ion coordination for enzyme inhibition?

Answer:

Studies on bis(aminomethyl)phosphinic acid derivatives reveal competitive inhibition via:

- Nickel-ion chelation : The phosphinate group binds Ni in urease active sites, disrupting substrate access .

- Hydrogen bonding : Amine groups form H-bonds with enzyme residues (e.g., Ala170 and Ala366 in S. pasteurii urease), enhancing binding affinity.

Researchers use molecular docking simulations and isothermal titration calorimetry (ITC) to quantify binding constants (e.g., K = 108 nM for optimized inhibitors) .

Basic: What are the primary research applications of this compound in materials science?

Answer:

- Polymer synthesis : As a hydrosilylation agent for methacrylate monomers, enabling controlled group-transfer polymerization .

- Hybrid materials : Functionalizing graphene or silica matrices to enhance thermal stability or catalytic activity .

- Surface modification : Creating hydrophobic coatings via silanization of glass or metal substrates .

Advanced: How do environmental factors (e.g., humidity, temperature) impact the stability of this compound during storage?

Answer:

- Humidity : Hydrolysis of Si–N bonds occurs in humid conditions, forming silanols and ammonia. Stability is maintained by storing under argon at 0–6°C .

- Temperature : Prolonged exposure >30°C accelerates degradation. Accelerated aging studies (e.g., thermogravimetric analysis, TGA) quantify decomposition thresholds .

Basic: What are the best practices for reporting experimental data on this compound in research manuscripts?

Answer:

- Data tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices and processed data (e.g., kinetic plots) in the main text .

- Reproducibility : Detail catalyst loadings, solvent ratios, and purification steps.

- Ethical reporting : Avoid data manipulation; clearly state uncertainties (e.g., ±5% yield variability) .

Advanced: How can computational modeling enhance the design of this compound-based catalysts?

Answer:

- DFT calculations : Predict electronic properties (e.g., LUMO energy levels) to identify optimal hydrosilylation pathways .

- MD simulations : Model enzyme-inhibitor interactions to guide synthetic modifications for higher affinity .

- QSAR analysis : Correlate substituent effects (e.g., alkyl chain length) with catalytic activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.